(R)-1-Benzyl-pyrrolidine-3-carboxylic acid
Overview
Description
®-1-Benzylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of arylketones followed by carbamation of the resulting alcohol . Another method includes the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane and subsequent Wolff rearrangement of the intermediate diazoketones .
Industrial Production Methods: Industrial production of ®-1-benzylpyrrolidine-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chiral catalysts and advanced purification techniques such as column chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-1-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation products include benzylpyrrolidine-3-carboxylate derivatives.
- Reduction products include benzylpyrrolidine-3-methanol or benzylpyrrolidine-3-aldehyde.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
®-1-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development for neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-carboxylic acid: The racemic mixture of the compound.
1-Benzylpyrrolidine-2-carboxylic acid: A structural isomer with the carboxylic acid group at the second position.
1-Benzylpyrrolidine-4-carboxylic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: ®-1-Benzylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications. Its enantiomeric purity is crucial for its effectiveness in pharmaceutical and biochemical research.
Properties
IUPAC Name |
(3R)-1-benzylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363854 | |
Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216311-57-8 | |
Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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